5-Ethyl-1,3-dihydro-2H-indol-2-one

Overview

Description

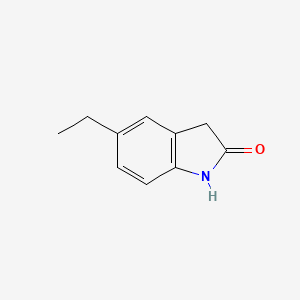

5-Ethyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C10H11NO. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties . This compound is characterized by its bicyclic structure, consisting of a benzene ring fused to a pyrrolidone ring.

Mechanism of Action

Target of Action

5-Ethyl-1,3-dihydro-2H-indol-2-one, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . The specific interactions and changes caused by this compound would depend on its specific targets.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , the effects of this compound could potentially be wide-ranging, depending on its specific targets and mode of action.

Biochemical Analysis

Biochemical Properties

5-Ethyl-1,3-dihydro-2H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is involved in inflammatory processes . Additionally, this compound may interact with dopamine receptors, particularly D2 and D3 subtypes, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis and inhibition of cell proliferation . Furthermore, this compound may modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although factors such as light, temperature, and pH can influence their stability . Long-term exposure to this compound may result in sustained modulation of cellular processes, including inflammation and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination. For example, the compound undergoes N-despropylation and hydroxylation, forming inactive metabolites . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various tissues . Additionally, binding proteins may facilitate its transport to target sites, influencing its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .

Preparation Methods

The synthesis of 5-Ethyl-1,3-dihydro-2H-indol-2-one can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the process may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .

Chemical Reactions Analysis

5-Ethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Scientific Research Applications

5-Ethyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Comparison with Similar Compounds

5-Ethyl-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:

- 5-Methyl-1,3-dihydro-2H-indol-2-one

- 5-Phenyl-1,3-dihydro-2H-indol-2-one

- 5-Chloro-1,3-dihydro-2H-indol-2-one

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific ethyl substitution, which may confer distinct reactivity and biological activity compared to its analogs .

Biological Activity

5-Ethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, including:

- Antiviral : Demonstrated efficacy against various viral pathogens.

- Anticancer : Induces apoptosis in cancer cell lines.

- Anti-inflammatory : Inhibits cyclooxygenase enzymes.

- Antimicrobial : Effective against bacteria and fungi.

- Antidiabetic : Exhibits potential in managing blood glucose levels.

Table 1: Biological Activities of this compound

Target Interactions

This compound interacts with multiple biological targets, including:

- Cyclooxygenase (COX) Enzymes : Inhibits COX-2, leading to reduced prostaglandin synthesis and inflammation.

- Receptors : Binds to various receptors involved in neurotransmission and hormonal regulation.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : Alters pathways that control cell growth and apoptosis.

- Gene Expression : Modulates the expression of genes associated with inflammation and cancer progression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through:

- Enzyme Inhibition : Directly inhibits enzymes critical for disease processes.

- Receptor Binding : Alters receptor activity, influencing downstream signaling pathways.

Study on Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound was tested against breast and colon cancer cells, showing significant inhibition of cell proliferation at concentrations as low as 10 µM .

Antimicrobial Efficacy

Research highlighted the antimicrobial properties of this compound against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups. This effect was attributed to its COX-2 inhibitory activity .

Future Directions

The ongoing research into this compound suggests several potential applications:

- Drug Development : Further exploration could lead to the development of novel therapeutics targeting inflammation and cancer.

- Combination Therapies : Investigating its use in combination with existing treatments may enhance efficacy against resistant strains or advanced cancer stages.

Properties

IUPAC Name |

5-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOPWMHTMNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436220 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150560-61-5 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.